molecular formula C20H18ClNSSi B12716278 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane CAS No. 102367-62-4

2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane

Cat. No.: B12716278
CAS No.: 102367-62-4
M. Wt: 368.0 g/mol
InChI Key: PMMGQZVZNXFYQF-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane is a complex organic compound that features a unique structure incorporating silicon, sulfur, nitrogen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane typically involves multiple steps. One common method includes the reaction of p-chlorophenyl magnesium bromide with diphenylsilane, followed by the introduction of sulfur and nitrogen atoms through a series of substitution reactions. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with LiAlH₄ can produce silanes or amines.

Scientific Research Applications

2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the presence of the silicon atom can enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Compounds containing a thiazole ring, known for their biological activities.

    Silacyclopentanes: Compounds with a silicon-containing five-membered ring.

    Diphenyl Compounds: Molecules with two phenyl groups, often used in organic synthesis.

Uniqueness

2-(p-Chlorophenyl)-2,5-diphenyl-1-thia-3-aza-2-silacyclopentane stands out due to its combination of silicon, sulfur, nitrogen, and chlorine atoms in a single molecule. This unique structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

102367-62-4

Molecular Formula

C20H18ClNSSi

Molecular Weight

368.0 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5-diphenyl-1,3,2-thiazasilolidine

InChI

InChI=1S/C20H18ClNSSi/c21-17-11-13-19(14-12-17)24(18-9-5-2-6-10-18)22-15-20(23-24)16-7-3-1-4-8-16/h1-14,20,22H,15H2

InChI Key

PMMGQZVZNXFYQF-UHFFFAOYSA-N

Canonical SMILES

C1C(S[Si](N1)(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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